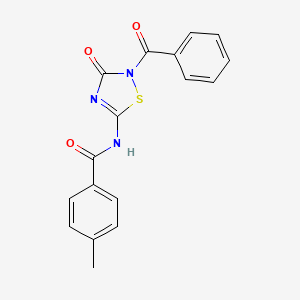

(2Z,4E)-2-氰基-N-环丙基-5-苯基戊二烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

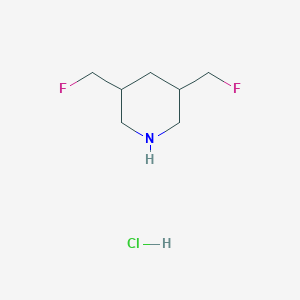

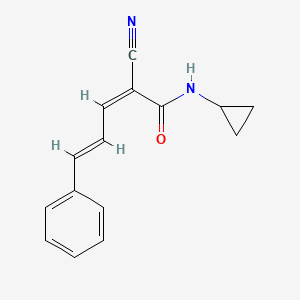

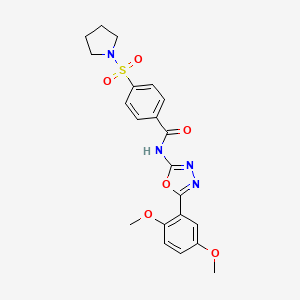

“(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide” is a complex organic compound. It contains a cyano group (-CN), a cyclopropyl group (a three-carbon ring), a phenyl group (a six-carbon ring), and an amide group (CONH2). The “2Z,4E” notation indicates the configuration of the double bonds in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bonds. The presence of the cyano, cyclopropyl, phenyl, and amide groups would all contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound and the functional groups present .科学研究应用

微生物代谢产物对链霉菌的研究导致了苯基戊二烯酰胺的发现,该化合物与目标化合物密切相关,展示了微生物代谢物在生成结构复杂且生物学上重要的化合物方面的潜力。这些发现强调了天然产物在药物发现和开发过程中的重要性 (Potterat 等,1994).

抗氧化和缓蚀潜力对苯基戊二烯酰胺类似物的研究揭示了显著的抗氧化性能和缓蚀效率,突出了该化学物质在保护材料方面的用途及其在开发抗氧化疗法中的潜力 (Momin 等,2016).

氧化环化和衍生物的合成涉及与 (2Z,4E)-2-氰基-N-环丙基-5-苯基戊二烯酰胺结构相关的化合物的氧化环化反应已被探索用于氰基二氢呋喃羧酰胺的区域和立体选择性合成,证明了该化合物作为有机合成前体的多功能性 (Burgaz 等,2007).

氨基戊二烯醛的形成和反应性与目标化合物密切相关的氨基戊二烯醛的化学性质已被探索用于构建氮杂环,突出了其在合成复杂有机分子和药物中的潜在应用 (Delpech,2014).

从头算研究和计算见解对取代戊二烯的计算研究提供了电子供体和吸电子取代基对反应能量学和机制的影响的见解,为设计和合成具有定制性能的新化合物提供了有价值的信息 (Saettel & Wiest,2000).

作用机制

Target of Action

NCGC00331101-01, also known as EN300-26575137, (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide, Z2865988862, and AB01325364-02, primarily targets the tumor suppressor gene p21 . The p21 protein plays a crucial role in regulating the cell cycle, thereby preventing rapid and uncontrolled cell division that is a hallmark of cancer .

Mode of Action

NCGC00331101-01 interacts with its target, the p21 gene, by activating it . This activation leads to an increase in the expression of the p21 protein, which then exerts its tumor-suppressive effects by inhibiting the proliferation of cancer cells .

Biochemical Pathways

The activation of the p21 gene by NCGC00331101-01 affects the cell cycle regulation pathway . By increasing the expression of the p21 protein, this compound effectively halts the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells . The downstream effects of this action include the induction of cell cycle arrest and apoptosis, leading to a decrease in tumor growth .

Pharmacokinetics

It is known that this compound is administered orally . The primary objective of ongoing clinical trials is to determine the maximum tolerated dose and recommended Phase 2 dose . The secondary objectives include evaluating the safety, pharmacokinetics, and pharmacodynamics of NCGC00331101-01 .

Result of Action

The activation of the p21 gene by NCGC00331101-01 results in significant tumor suppression in mouse orthotopic bladder cancer models . This is achieved through the induction of cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth .

安全和危害

未来方向

属性

IUPAC Name |

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-11-13(15(18)17-14-9-10-14)8-4-7-12-5-2-1-3-6-12/h1-8,14H,9-10H2,(H,17,18)/b7-4+,13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOMGPOCYALQEE-XOHVCTMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2594465.png)

![2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole](/img/structure/B2594467.png)

![N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2594469.png)